molecular formula C12H21NO3 B2767732 N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)prop-2-enamide CAS No. 2361655-46-9

N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)prop-2-enamide

Cat. No.: B2767732
CAS No.: 2361655-46-9
M. Wt: 227.304
InChI Key: OVLKRNQOGYWWKY-UHFFFAOYSA-N
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Description

N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)prop-2-enamide is a chemical compound with a complex structure that includes a cyclohexyl group, two hydroxyl groups, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)prop-2-enamide typically involves the reaction of cyclohexylamine with an appropriate dihydroxypropanal derivative, followed by the introduction of the prop-2-enamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexyl ketones or aldehydes.

    Reduction: Formation of cyclohexyl alcohols or amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)acrylamide
  • N-(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-propenamide

Uniqueness

N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)prop-2-enamide is unique due to its cyclohexyl group, which imparts specific steric and electronic properties

Properties

IUPAC Name

N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-2-11(15)13-10(8-14)12(16)9-6-4-3-5-7-9/h2,9-10,12,14,16H,1,3-8H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLKRNQOGYWWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CO)C(C1CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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